3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C10H15ClN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 3-methoxy-1-methylpyrazole with 1-methylpyrazol-4-ylmethylamine in the presence of hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-1-methylpyrazole
- 1-methylpyrazol-4-ylmethylamine
- 4-methylpyrazole
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and methylpyrazolyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16ClN5O |
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Molecular Weight |
257.72 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5O.ClH/c1-14-6-8(5-12-14)4-11-9-7-15(2)13-10(9)16-3;/h5-7,11H,4H2,1-3H3;1H |
InChI Key |
BANWBTMHMBDINM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CN(N=C2OC)C.Cl |
Origin of Product |
United States |
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